3-(2-Chloroacetyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)urea

Description

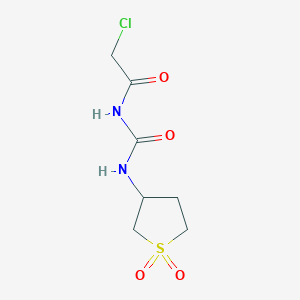

3-(2-Chloroacetyl)-1-(1,1-dioxo-1λ⁶-thiolan-3-yl)urea is a synthetic urea derivative characterized by a unique structural framework. The molecule consists of three key moieties:

- Urea core (-NH-CO-NH-): A polar functional group capable of forming hydrogen bonds, influencing solubility and molecular interactions.

- 1,1-Dioxo-thiolan (tetrahydrothiophene sulfone) ring: A five-membered sulfone-containing heterocycle, contributing to electronic effects (electron-withdrawing) and conformational rigidity.

- 2-Chloroacetyl group (-CO-CH₂-Cl): A reactive alkylating agent, enabling nucleophilic substitution reactions.

Properties

IUPAC Name |

2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamoyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O4S/c8-3-6(11)10-7(12)9-5-1-2-15(13,14)4-5/h5H,1-4H2,(H2,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJVUDPXXRWYED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroacetyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)urea typically involves the following steps:

Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable dithiol with a dihalide under basic conditions.

Introduction of the Sulfone Group: The thiolane ring is oxidized to introduce the sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Chloroacetylation: The chloroacetyl group is introduced by reacting the thiolane sulfone with chloroacetyl chloride in the presence of a base like triethylamine.

Urea Formation: The final step involves the reaction of the chloroacetylated thiolane sulfone with an isocyanate or a urea derivative to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroacetyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)urea can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction: The sulfone group can be reduced to a sulfide or oxidized further under appropriate conditions.

Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like acetonitrile or dimethylformamide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or substituted amines.

Oxidation/Reduction Products: Sulfides or higher oxidation state compounds.

Hydrolysis Products: Corresponding amines and carbon dioxide.

Scientific Research Applications

Medicinal Chemistry: As a potential pharmacophore for designing drugs targeting specific enzymes or receptors.

Agrochemicals: As a precursor for synthesizing herbicides, fungicides, or insecticides.

Materials Science: As a building block for creating polymers or advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Chloroacetyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)urea would depend on its specific application. For instance:

In Medicinal Chemistry: It may act by inhibiting specific enzymes or binding to receptors, disrupting biological pathways.

In Agrochemicals: It may interfere with metabolic processes in pests or plants, leading to their control or eradication.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

¹Calculated based on structural analysis.

Key Observations:

Functional Groups: The target compound and the hydrazide derivative share the reactive chloroacetyl group, but differ in their core structures (urea vs. hydrazide). Ureas exhibit stronger hydrogen-bonding capacity, which may enhance solubility and target binding compared to hydrazides .

Sulfone Group: All three compounds feature the 1,1-dioxo-thiolan ring, which stabilizes adjacent functional groups through electron withdrawal. This shared feature may confer similar metabolic stability compared to non-sulfone analogs.

Physicochemical and Reactivity Profiles

Table 2: Comparative Properties

- Chloroacetyl Reactivity : Both the target compound and the hydrazide can act as alkylating agents, but the target’s urea core may direct reactivity toward nucleophilic residues (e.g., cysteine thiols in enzymes).

Biological Activity

3-(2-Chloroacetyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)urea is a synthetic compound characterized by its unique thiourea structure with a chloroacetyl substituent. This compound is part of a broader class of thiourea derivatives, known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The incorporation of the chloroacetyl group enhances its reactivity and potential applications in medicinal chemistry.

Chemical Structure

The molecular formula for this compound is C7H11ClN2O4S. Its structure features:

- A thiourea moiety

- A chloroacetyl group

- A dioxothiolane ring

This combination may confer distinct biological properties compared to other thiourea derivatives.

Antimicrobial Properties

Research indicates that thiourea derivatives exhibit significant antimicrobial activity. The presence of the chloroacetyl group in this compound suggests potential effectiveness against various bacterial strains. For instance, studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.

Anticancer Activity

Thiourea derivatives have been investigated for their anticancer properties. The specific structural features of this compound may allow it to interact with cancer cell pathways, potentially leading to apoptosis or cell cycle arrest. Preliminary studies suggest that compounds with similar structures can inhibit tumor growth in various cancer models.

Enzyme Inhibition

The mechanism of action for many thiourea derivatives involves the inhibition of specific enzymes. For example, urease inhibitors have been identified among thiourea compounds. Given the structural similarities, this compound might also function as an effective urease inhibitor, which could have implications in treating conditions like kidney stones and certain infections.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea | Contains a thiourea moiety and aromatic ring | Potent urease inhibitors |

| Benzoylthiourea | Similar thiourea structure without chloroacetyl | Antimicrobial and anticancer |

| N,N-Dimethylthiourea | Thiourea with dimethyl substitution | Antiviral and antifungal properties |

The unique aspect of this compound lies in its specific combination of functional groups which may impart distinct reactivity and biological properties compared to other compounds in this class.

Study 1: Antimicrobial Efficacy

A study conducted on a series of thiourea derivatives demonstrated that compounds with chloroacetyl substituents exhibited enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that this compound could potentially be developed as a novel antimicrobial agent.

Study 2: Anticancer Mechanism

In vitro studies on cancer cell lines showed that thiourea derivatives induce apoptosis through the activation of caspases. The specific pathways activated by this compound are still under investigation but suggest a promising avenue for anticancer drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.